Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-
CAS No.: 113224-25-2
Cat. No.: VC8338359
Molecular Formula: C5H10N2O2S2
Molecular Weight: 194.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]- - 113224-25-2](/images/structure/VC8338359.png)
Specification
CAS No. | 113224-25-2 |
---|---|
Molecular Formula | C5H10N2O2S2 |
Molecular Weight | 194.3 g/mol |
IUPAC Name | 2-[(1-methylsulfanyl-2-nitroethenyl)amino]ethanethiol |
Standard InChI | InChI=1S/C5H10N2O2S2/c1-11-5(4-7(8)9)6-2-3-10/h4,6,10H,2-3H2,1H3 |
Standard InChI Key | AUPIYTYZVHDSGJ-UHFFFAOYSA-N |
SMILES | CSC(=C[N+](=O)[O-])NCCS |
Canonical SMILES | CSC(=C[N+](=O)[O-])NCCS |
Introduction
Chemical Identity and Structural Characteristics
Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-, belongs to the class of nitroethenyl derivatives. Its IUPAC name reflects the presence of a methylthio group (), a nitro group (), and an ethanethiol moiety () connected via an amino linkage. The compound’s structure is characterized by the following features:
-
A central ethenyl () backbone substituted with nitro and methylthio groups.
-
An amino group () bridging the ethenyl and ethanethiol segments .
The stereoelectronic effects of the nitro group influence the compound’s reactivity, while the thiol and thioether functionalities contribute to its potential for oxidation and nucleophilic interactions .
Physicochemical Properties
The compound’s physicochemical profile, as derived from experimental and predicted data, is critical for understanding its behavior in pharmaceutical formulations:
The predicted boiling point suggests moderate thermal stability, while the density aligns with typical values for sulfur-containing organics. The pKa indicates weak acidity, likely attributable to the thiol group, which may participate in hydrogen bonding or redox reactions .
Synthesis and Preparation
While detailed synthetic protocols are proprietary, the compound is hypothesized to form during ranitidine synthesis via:
-
Nitroethenyl Intermediate Formation: Condensation of methylthioacetamide with nitroethane derivatives.
-
Amination: Reaction with 2-aminoethanethiol to introduce the thiol-containing side chain .
Key raw materials include methylthioacetamide and nitroethenyl precursors, while preparation products involve ranitidine and related analogs . The table below lists global suppliers of this impurity, highlighting its commercial availability for analytical standards:
Supplier | Location | Contact Info |
---|---|---|
ChemStrong Scientific Co. | China | sales@chem-strong.com |
Guangzhou Dreampharm | China | 3008233746@qq.com |
Cato Research Chemicals | United States | customer@uwalab.com |
These suppliers emphasize the compound’s role in quality control laboratories for HPLC and mass spectrometry analyses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume